molecular formula C9H8N2O B167792 1H-indole-3-carboxamide CAS No. 1670-85-5

1H-indole-3-carboxamide

Cat. No.: B167792
CAS No.: 1670-85-5
M. Wt: 160.17 g/mol
InChI Key: LSGKMZLPZFPAIN-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The indole nucleus is a key structural component in many biologically active molecules, making this compound an important compound in medicinal chemistry.

Scientific Research Applications

1H-Indole-3-carboxamide has numerous applications in scientific research:

Mechanism of Action

Target of Action

1H-Indole-3-carboxamide, also known as 1H-Indole-3-carboxylic acid amide, is a compound that has been found to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

The mode of action of this compound involves its interaction with its targets, resulting in changes in their activity. The compound’s interaction with its targets often involves the formation of hydrogen bonds due to the presence of the carboxamide moiety . This interaction can inhibit the activity of the target enzymes and proteins, leading to various biological effects .

Biochemical Pathways

This compound can affect various biochemical pathways due to its broad-spectrum biological activities . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound can affect multiple biochemical pathways, leading to a wide range of downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro pharmacokinetic studies were conducted on enantiomer pairs of twelve valinate or tert-leucinate indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) detected on the illicit drug market to investigate their physicochemical parameters and structure-metabolism relationships (SMRs) . Most tested SCRAs were cleared rapidly in vitro in pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps) .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of the activity of its target enzymes and proteins . This inhibition can lead to various biological effects, depending on the specific targets and pathways involved .

Safety and Hazards

According to the safety data sheet, 1H-indole-3-carboxamide should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It is recommended to use personal protective equipment as required .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

1H-indole-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the carboxamide moiety in indole derivatives forms hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . This interaction is significant in the context of enzyme inhibition, where this compound can act as a potent inhibitor of enzymes such as renin and HIV-1 protease . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to exhibit antiproliferative activity against cancer cell lines, such as HepG2 and SNU475, with IC50 values below 3.8 µM and 8.5 µM, respectively . This compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation and survival. The ability of this compound to modulate these cellular processes underscores its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, forming hydrogen bonds that inhibit their activity . This inhibition can lead to changes in gene expression and cellular metabolism. For example, this compound has been shown to inhibit the activity of renin and HIV-1 protease, which are critical for the replication of the HIV virus . These interactions highlight the compound’s potential in antiviral therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can maintain their biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and antiproliferative activity . At higher doses, it may cause toxic or adverse effects. For instance, indole derivatives have been shown to cause toxicity in animal models at high doses . Therefore, determining the optimal dosage of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The compound interacts with enzymes like cytochrome P450, which catalyzes its conversion into different metabolites . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For example, the compound can be transported across cell membranes by specific transporters and distributed within different cellular compartments . The localization and accumulation of this compound in specific tissues are crucial for its biological activity and therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s interaction with biomolecules and its overall biological activity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3-carboxamide is unique due to its specific structural features and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGKMZLPZFPAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366920
Record name 1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-85-5
Record name 1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

eq-Quinolizidin-2-ylmethylamine (D12) was reacted with indole-3-carboxylic acid chloride using the method of Description 1b) to afford N-(eq-quinolizidin-2-ylmethyl) indole-3-carboxamide as a white solid (55%).
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Synthesis routes and methods II

Procedure details

CSI (0.578 mL, 6.63 mmol) was added dropwise to a solution of indole (777 mg, 6.63 mmol) in dry CH3CN (125 mL) at 0° C., and the mixture stirred at 0° C. for 1 h. Water (10 mL) was added, with HCl (1 drop, conc. aq), and the mixture heated to 100° C. for 2 h with stirring, then stirred at RT for 2.5 h, then refrigerated over the weekend. The reaction mixture was then evaporated to dryness, recrystallized from aqueous acetonitrile, filtered, and dried under vacuum overnight to provide 1H-indole-3-carboxylic acid amide (700 mg, 66% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 1H-indole-3-carboxamide derivatives exert their biological effects?

A1: The specific mechanism of action depends on the substituents attached to the core scaffold. Research highlights the ability of these compounds to act as:

  • Enzyme inhibitors: Certain derivatives exhibit potent inhibition of enzymes like histone methyltransferase EZH2 [], tyrosine kinases (EGFR and pp60v-src) [], and sirtuins (SIRT2) [].
  • Receptor ligands: Some analogs demonstrate agonist activity at cannabinoid receptors (CB1 and CB2) [, , ], showcasing potential as cannabimimetic agents.
  • Antioxidant agents: Several derivatives possess superoxide radical scavenging activity and inhibit lipid peroxidation [], suggesting potential applications in combating oxidative stress.

Q2: What are the downstream effects of this compound derivatives binding to their targets?

A2: Downstream effects are target-dependent and can include:

  • Modulation of gene expression: Inhibition of EZH2, a histone methyltransferase, can alter gene expression patterns, potentially impacting cancer cell growth and survival [].
  • Inhibition of cell signaling: Blocking tyrosine kinase activity can disrupt signaling pathways crucial for cell proliferation, differentiation, and survival [].
  • Modulation of cellular processes: Targeting sirtuins, like SIRT2, can influence various cellular processes, including aging, metabolism, and stress response [].

Q3: What is the molecular formula and weight of the parent compound, this compound?

A3: The molecular formula is C9H8N2O, and the molecular weight is 160.17 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound derivatives?

A4: Researchers employ a combination of techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR): Provides structural information and confirms the presence and position of specific atoms within the molecule [, , , , ].
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation and identification of metabolites [, , , , , , , ].
  • Infrared (IR) spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [, , ].

Q5: How do structural modifications of this compound influence its biological activity?

A5: SAR studies reveal that even subtle changes in substituents can drastically alter potency, selectivity, and the targeted biological pathway. For example:

  • Substitution at the indole nitrogen (N1): Introduction of alkyl chains, such as pentyl or benzyl groups, often enhances cannabinoid receptor binding affinity [, , ].
  • Modifications at the carboxamide moiety: Replacing the amide nitrogen with bulkier substituents or introducing various alkyl chains can influence enzyme inhibitory activity and selectivity [, , ].
  • Halogenation: Addition of fluorine or chlorine atoms to the indole or pendant aromatic rings can modify metabolic stability, potency, and selectivity towards specific targets [, , , , ].

Q6: What are the major metabolic pathways for this compound derivatives?

A6: Metabolism is predominantly hepatic and often involves:

  • N-Dealkylation: Removal of alkyl groups, particularly from the indole nitrogen [, , ].
  • Hydroxylation: Introduction of hydroxyl groups on the indole ring or alkyl side chains [, , , , ].
  • Oxidative defluorination: Removal of fluorine atoms, particularly from fluorinated alkyl side chains [, ].
  • Glucuronidation: Conjugation with glucuronic acid, enhancing water solubility and facilitating excretion [, ].

Q7: How do drug transporters affect the pharmacokinetics of this compound derivatives?

A7: Some derivatives, like CP-615,003, are substrates for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier []. P-gp efflux can limit brain penetration, impacting CNS exposure and potentially requiring higher doses or alternative delivery strategies to achieve therapeutic concentrations.

Q8: What analytical methods are employed to quantify this compound derivatives in biological matrices?

A8: Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed, offering high sensitivity and selectivity for quantifying both parent compounds and metabolites in complex biological samples [, , , , , , ]. Gas chromatography-mass spectrometry (GC-MS) is also utilized, particularly for volatile derivatives [, , , , ].

Q9: What quality control measures are crucial during the development and analysis of this compound derivatives?

A9: Rigorous quality control is paramount, encompassing:

  • Analytical method validation: Ensuring accuracy, precision, specificity, and sensitivity of the chosen analytical methods [].

Q10: What is known about the environmental impact of this compound derivatives?

A10: While research is ongoing, the increasing detection of these compounds and their metabolites in wastewater effluents raises concerns about their persistence and potential ecotoxicological effects []. Further investigation into their degradation pathways and potential for bioaccumulation is crucial.

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